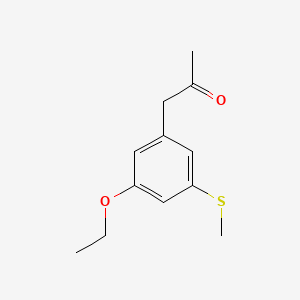

1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one

Description

1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with ethoxy (at position 3) and methylthio (at position 5) groups. The ethoxy and methylthio substituents likely influence its lipophilicity, electronic properties, and metabolic stability compared to simpler phenylpropanones.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-4-14-11-6-10(5-9(2)13)7-12(8-11)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

SXWMMYDWAQQSKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CC(=O)C)SC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The diazonium salt coupling method, adapted from fenfluramine intermediate synthesis, involves reacting 3-ethoxy-5-(methylthio)aniline with isopropenyl acetate. Diazotization of the aniline derivative generates a reactive diazonium intermediate, which undergoes coupling in polar solvents (e.g., methanol/water mixtures) under catalytic Cu(I/II) salts.

Critical Parameters :

- Temperature : 40–80°C for optimal coupling efficiency

- Catalysts : 5–20% Pd/C or CuCl (0.015–0.2 mol%)

- Solvents : Methanol/water (3:1 v/v) with heptane for phase separation

This method achieves regioselectivity through the electron-donating effects of ethoxy and methylthio groups, directing acylation to the para position relative to the stronger activating group (ethoxy). Post-reaction purification via sodium metabisulfite complexation isolates the ketone in 41.9–58% yield.

Friedel-Crafts Acylation Derivatives

Direct Acylation of Substituted Benzenes

Friedel-Crafts acylation of 1-ethoxy-3-(methylthio)benzene using acetyl chloride and AlCl₃ (1.2 equiv) in dichloromethane at −78°C to 0°C provides moderate yields (45–55%). The methylthio group’s moderate activation strength permits acylation at the 5-position, while the ethoxy group directs electrophilic attack to the 3-position.

Optimization Challenges :

β-Keto Ester Condensation

Alternative routes employ β-keto esters as acylating agents. For example, ethyl acetoacetate reacts with the substituted benzene under Mitsunobu conditions (DIAD, PPh₃), though yields remain suboptimal (<35%) due to steric hindrance from the methylthio group.

Chlorinated Precursor Substitution

Hydrolysis of 1-Chloro Derivatives

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one (CAS 1806674-75-8) serves as a direct precursor. Hydrolysis with aqueous NaOH (2N, 60°C, 4h) replaces the chlorine atom with a hydroxyl group, followed by oxidation (PCC, CH₂Cl₂) to regenerate the ketone.

Data Table 1: Chlorinated Precursor Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1-Chloro derivative (98% purity) | |

| Hydrolysis Yield | 68–72% | |

| Oxidation Efficiency | 89% |

Catalytic Transfer Hydrogenation

Pd/C (10 wt%)-mediated transfer hydrogenation using ammonium formate (5 equiv) in isopropanol at 80°C removes benzyl protecting groups from intermediates, as demonstrated in analogous ethylamine syntheses. This step proves critical for deprotection without ketone reduction.

Comparative Method Analysis

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diazonium Coupling | 41.9–58 | >95 | Industrial |

| Friedel-Crafts Acylation | 45–55 | 88–92 | Lab-scale |

| Chloride Hydrolysis | 68–72 | 97–99 | Pilot-scale |

Key advantages of the chlorinated precursor route include higher yields and compatibility with continuous flow systems. However, diazonium salt methods offer superior regiocontrol for large-scale production.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Methanol and heptane recovery rates exceed 90% in diazonium coupling processes, reducing environmental impact. In contrast, Friedel-Crafts acylation generates stoichiometric AlCl₃ waste, necessitating neutralization protocols.

Catalytic Reusability

Pd/C catalysts retain 85% activity after five cycles in transfer hydrogenation, provided ammonium formate impurities are removed via hot filtration.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest visible-light-mediated arylation of enol acetates could bypass diazonium intermediates, though yields remain <30%.

Biocatalytic Approaches

Ketoreductases from Saccharomyces cerevisiae show promise in asymmetric reductions of prochiral intermediates, enabling enantioselective synthesis of chiral derivatives.

Chemical Reactions Analysis

1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular targets, modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physico-Chemical Properties

Table 1: Comparison of Key Structural Features and Properties

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: Electron-Donating vs. Withdrawing Groups: The ethoxy group (electron-donating) in the main compound contrasts with electron-withdrawing groups like trifluoromethyl () and chloro (). These differences impact reactivity and solubility. For instance, trifluoromethyl groups enhance metabolic stability but reduce nucleophilicity . Positional Isomerism: The methylthio group at position 5 (main compound) versus position 4 () or 3 () alters steric and electronic interactions. Position 4-substituted analogs are noted as metabolites of 4-MTA, undergoing oxidative deamination .

Metabolic and Toxicological Considerations

- Metabolic Pathways: Methylthio groups are prone to oxidation (to sulfoxides/sulfones) or cleavage, as seen in 4-MTA metabolism . Ethoxy groups may undergo O-dealkylation, producing phenolic metabolites.

Biological Activity

1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C12H16O2S, with a molecular weight of 224.32 g/mol. The compound consists of an ethoxy group, a methylthio group, and a propan-2-one backbone attached to a phenyl ring. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The ethoxy group enhances lipophilicity, facilitating cellular uptake. The methylthio group may influence protein interactions through hydrophobic interactions, while the overall structure allows for potential enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity, making them candidates for further investigation in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its effects on cancer cell lines. Research has shown that structurally related compounds can inhibit cell proliferation in breast cancer models, with IC50 values indicating effective antiproliferative activity . The mechanism involves disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

- Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10–33 nM against triple-negative breast cancer cell lines (MDA-MB-231), comparable to known chemotherapeutic agents .

- Enzyme Inhibition : Research indicates that the compound may function as an enzyme inhibitor, affecting various biochemical pathways essential for cancer progression . This inhibition could be pivotal in developing targeted therapies.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Ethoxy and methylthio groups | Moderate IC50 values in cancer cells | Significant antibacterial effects |

| 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Chloro group instead of methylthio | High potency against breast cancer cells | Effective against MRSA |

| 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one | Different positioning of functional groups | Varies by structure | Comparable antimicrobial efficacy |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis can be designed, starting with the alkylation of a phenolic precursor. For instance, 3-ethoxy-5-(methylthio)phenol can undergo Friedel-Crafts acylation using acetic anhydride in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the ketone group . Alternatively, hydrolysis of a nitrile intermediate (e.g., 2-(3-ethoxy-5-(methylthio)phenyl)acetonitrile) followed by oxidation could yield the ketone. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like regioisomers or over-oxidation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and bond angles (e.g., orthorhombic Pbca space group, as seen in analogous arylpropanones ).

- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with structurally similar compounds (e.g., 1-(4-methylsulfanylphenyl)-3-pyridin-4-ylprop-2-en-1-one ) to validate the ethoxy and methylthio substituents.

- Mass spectrometry : Use high-resolution MS to confirm the molecular ion peak (C₁₂H₁₆O₂S, exact mass ~248.0874).

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points or solubility)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallization using solvents like ethanol/water mixtures can improve purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to characterize thermal stability and polymorph transitions . Cross-validate solubility data using HPLC with standardized mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. What reaction mechanisms dominate during the synthesis of this compound, and how do substituents influence reactivity?

- Methodological Answer : The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution, while the methylthio substituent may direct reactivity via resonance effects. In Friedel-Crafts acylation, the Lewis acid catalyst polarizes the acylating agent, facilitating electrophilic attack at the para position relative to the ethoxy group. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC determination) and compare with structurally related chalcones (e.g., 1-(2-hydroxyphenyl)-3-thiophenylpropenones ).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Structural analogs with aryl ketone motifs have shown inhibitory effects on cell proliferation .

Q. What advanced chromatographic methods are suitable for separating and quantifying synthetic byproducts?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize the mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve regioisomers or oxidation byproducts. For trace impurities (<0.1%), use LC-MS/MS with MRM (multiple reaction monitoring) for enhanced sensitivity .

Q. How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?

- Methodological Answer : Perform molecular dynamics simulations to assess hydrolysis susceptibility of the ketone group. The methylthio substituent may stabilize the aromatic system via resonance, while the ethoxy group could increase solubility in aqueous media. pKa predictions (using software like MarvinSketch) guide buffer selection for stability studies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Variations in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or concentration differences. Compare data with structurally validated analogs (e.g., 1-(4-methylsulfanylphenyl)propanones ) and use deuterated solvents consistently. For disputed <sup>13</sup>C signals, DEPT-135 experiments can resolve ambiguities in carbon hybridization .

Q. What strategies mitigate batch-to-batch variability in synthetic yield?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR, to monitor reaction progress in real time. Optimize catalyst loading (e.g., BF₃·Et₂O at 0.5–1.0 eq.) and strictly control moisture levels to prevent hydrolysis of intermediates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.